molecular formula C11H13Cl2NO2S B079255 Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- CAS No. 88522-24-1

Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-

Cat. No. B079255
Key on ui cas rn: 88522-24-1
M. Wt: 294.2 g/mol
InChI Key: BXSVOWIFQVJUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227457

Procedure details

Anhydrous nickel(II) chloride (60 mg, 0.46 mmole), triphenylphosphine (800 mg, 3.05 mmole), sodium iodide (180 mg, 1.2 mmole), and activated zinc powder (1.2 g, 18 mmole) are placed into a 25 ml flask under an inert atmosphere along with 7 ml of anhydrous N-methylpyrrolidinone (NMP). This mixture is stirred at 50° C. for about 10 minutes, leading to a deep-red coloration. A solution of 3.4 g (11.6 mmole) of 2,5-dichlorobenzenesulfonylpiperidine, which is prepared by the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperidine, in 8 ml of anhydrous NMP is then added by syringe. After stirring for about 60 hours, the resulting highly viscous solution is poured into 200 ml of 1 molar hydrochloric acid in ethanol to dissolve the excess zinc metal and to precipitate the polymer. This suspension is filtered and triturated with acetone to afford, after isolation and drying, solid polyparabenzenesulfonylpiperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
800 mg
Type
reactant
Reaction Step Four
Quantity
180 mg
Type
reactant
Reaction Step Four
Quantity
60 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I-].[Na+].[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1[S:30](Cl)(=[O:32])=[O:31].[NH:34]1[CH2:39][CH2:38][CH2:37][CH2:36][CH2:35]1.Cl>CN1CCCC1=O.C(O)C.[Ni](Cl)Cl.[Zn]>[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1[S:30]([N:34]1[CH2:39][CH2:38][CH2:37][CH2:36][CH2:35]1)(=[O:32])=[O:31] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
180 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
60 mg
Type
catalyst
Smiles
[Ni](Cl)Cl
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
7 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred at 50° C. for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added by syringe
STIRRING
Type
STIRRING
Details
After stirring for about 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
to precipitate the polymer
FILTRATION
Type
FILTRATION
Details
This suspension is filtered
CUSTOM
Type
CUSTOM
Details
triturated with acetone
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after isolation and drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.6 mmol
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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